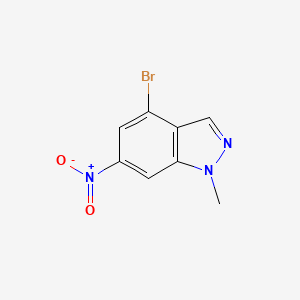

4-bromo-1-methyl-6-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-6-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8-3-5(12(13)14)2-7(9)6(8)4-10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRBGJFSCBSGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 Methyl 6 Nitro 1h Indazole and Its Precursors

General Strategies for Indazole Ring System Construction in Organic Synthesis

The indazole nucleus, a bicyclic aromatic heterocycle, is a common scaffold in pharmacologically active compounds. nih.gov Its synthesis is rarely achieved from natural sources, necessitating the development of diverse and efficient synthetic protocols in organic chemistry. nih.govrasayanjournal.co.in

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of the crucial N-N bond to close the pyrazole (B372694) ring. A classic method involves the cyclization of N-nitroso-o-toluidines. google.com Another prominent approach starts from o-aminobenzoximes, which can be selectively activated at the oxime group to facilitate an intramolecular attack by the amino group, leading to the 1H-indazole product under mild, metal-free conditions. acs.org Furthermore, intramolecular amination of compounds like 1-aryl-2-(2-nitrobenzylidene)hydrazines can yield 1-aryl-1H-indazoles in the presence of a base. organic-chemistry.org A versatile N-N bond-forming oxidative cyclization can produce various indazole tautomers from readily available 2-aminomethyl-phenylamines. organic-chemistry.org

Table 1: Selected Cyclization Approaches for Indazole Synthesis

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Nitroso-o-toluidines | Heating in benzene (B151609) | Substituted Indazoles | google.com |

| o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | 1H-Indazoles | acs.org |

| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide in DMF | 1-Aryl-1H-indazoles | organic-chemistry.org |

| 2-Aminomethyl-phenylamines | Oxidative cyclization | 1H-, 2H-, and 3H-Indazoles | organic-chemistry.org |

Annulation, the formation of a ring onto a pre-existing one, provides another powerful route to indazoles. These reactions often involve cycloadditions. For instance, a [3+2] annulation approach can construct the 1H-indazole skeleton from arynes and hydrazones. organic-chemistry.org This method is versatile, accommodating both N-tosylhydrazones and N-aryl/alkylhydrazones under different conditions to yield a variety of 3-substituted indazoles. organic-chemistry.org Similarly, 1,3-dipolar cycloaddition reactions between arynes and diazoalkanes or α-substituted α-diazomethylphosphonates are effective for creating the indazole framework. acs.orgorganic-chemistry.org Rhodium-catalyzed [4+1] annulation of azoxy compounds with diazoesters represents a more advanced strategy for synthesizing 3-acyl-2H-indazoles. nih.govnih.gov

Transition-metal catalysis has significantly advanced the synthesis of indazoles, enabling reactions with high efficiency, selectivity, and functional group tolerance. researchgate.netbenthamdirect.com

Rhodium (Rh): Rhodium(III) catalysts are particularly effective in synthesizing indazoles via C-H bond activation. nih.gov One notable method is the C-H bond addition of azobenzenes to aldehydes, which forms N-aryl-2H-indazoles in a single, efficient step. nih.govacs.org This process can be controlled by steric or electronic effects to achieve regioselectivity with unsymmetrical azobenzenes. nih.govacs.org Rhodium catalysis is also used in the C-H amination and N-N bond formation from ketoxime ethers and sulfonamides. nih.gov

Palladium (Pd): Palladium-catalyzed reactions are widely used for C-N bond formation. The synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by cyclization. organic-chemistry.org Intramolecular, ligand-free palladium-catalyzed C-H amination of aminohydrazones is another effective route to 1H-indazoles. nih.gov

Copper (Cu): Copper catalysts are often employed for their cost-effectiveness and efficiency in N-N bond formation and cyclization reactions. rasayanjournal.co.in Cu₂O can mediate the cyclization of o-haloaryl N-sulfonylhydrazones to give 1H-indazoles. nih.gov CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonyl compounds also provides a pathway to 1-aryl-1H-indazoles. organic-chemistry.org

Cobalt (Co): Cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through a cascade of C–H bond functionalization, addition to aldehydes, and subsequent cyclization. nih.gov

Table 2: Examples of Metal-Catalyzed Indazole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ | C-H Activation/Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.govnih.gov |

| Palladium | C-H Amination | Aminohydrazones | 1H-Indazoles | nih.gov |

| Cu₂O | Cyclization | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |

| Cobalt(III) | C-H Functionalization/Cyclization | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |

To align with the principles of green chemistry, several metal-free methods for indazole synthesis have been developed. rsc.org These approaches avoid the cost and potential toxicity of transition metal catalysts. A one-pot reaction between readily available 2-aminophenones and hydroxylamine (B1172632) derivatives yields indazoles in very good yields under mild, operationally simple conditions. organic-chemistry.orgorganic-chemistry.org Another strategy involves the synthesis of 1H-indazoles from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which is mild and scalable. acs.org Additionally, iodine-mediated direct aryl C-H amination of ketone hydrazones provides an alternative metal-free route. nih.gov Domino reactions between 3-aminoindazole, aryl aldehydes, and acetophenones can also lead to fused indazole analogues without the need for a metal catalyst. nih.gov

Microwave-assisted organic synthesis is a powerful technique that dramatically reduces reaction times, increases yields, and often leads to cleaner reactions with fewer byproducts. rasayanjournal.co.inheteroletters.orgnih.gov This green chemistry approach has been successfully applied to the functionalization and synthesis of indazoles. rasayanjournal.co.in For example, the condensation of phenyl hydrazine (B178648) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization, is significantly accelerated under microwave irradiation. heteroletters.org This method has been used to produce a wide range of substituted indazoles in moderate to excellent yields within minutes, compared to hours required for conventional heating. rasayanjournal.co.inheteroletters.orgnih.gov Microwave heating has also been effectively used in cascade N-N bond-forming reactions to create indazole acetic acid scaffolds. researchgate.net

Regioselective Functionalization of the Indazole Core for Target Compound Synthesis

The synthesis of 4-bromo-1-methyl-6-nitro-1H-indazole requires precise control over the placement of substituents on the indazole ring. The process typically begins with a pre-formed indazole, followed by sequential nitration, bromination, and methylation, where regioselectivity is paramount.

The precursor for the target compound is 4-bromo-6-nitro-1H-indazole. chemscene.com The final step is the methylation of this precursor. The alkylation of NH-indazoles is a critical step that often yields a mixture of N1 and N2 isomers. beilstein-journals.org The ratio of these isomers is influenced by the reaction conditions (such as the base and solvent) and the electronic nature of the substituents already on the indazole ring. beilstein-journals.orgrsc.org

For nitro-substituted indazoles, the position of the nitro group significantly directs the outcome of N-methylation. Studies have shown that 6-nitroindazole (B21905), when methylated under neutral conditions, primarily yields the 2-methyl derivative. rsc.org However, performing the methylation under acidic conditions selectively produces the 1-methyl derivative. rsc.org This selectivity is crucial for the synthesis of the target compound. The presence of both a 6-nitro and a 4-bromo group, both of which are electron-withdrawing, would be expected to influence the nucleophilicity of the N1 and N2 positions, and careful selection of reaction conditions is necessary to favor the desired N1-methylation.

A general method for the N-methylation of a substituted indazole, 4-bromo-1H-indazole, involves using methyl iodide with potassium carbonate as the base in a solvent like DMF. chemicalbook.com This reaction produces a separable mixture of the N1 and N2 isomers, with 4-bromo-1-methyl-1H-indazole being the major product. chemicalbook.com Applying similar conditions to the 4-bromo-6-nitro-1H-indazole precursor is a viable route to the final target compound, with the expected formation of a mixture of N1 and N2 methylated products requiring purification.

N-Alkylation and N1-Methylation Strategies for Indazole Derivatives

The N-alkylation of indazoles is a fundamental transformation, yet it presents a significant regioselectivity challenge. Due to the existence of two tautomeric forms (1H- and 2H-indazole), alkylation can occur at either the N1 or N2 position, often yielding a mixture of both isomers. beilstein-journals.orgnih.gov The 1H-tautomer is generally considered more thermodynamically stable. nih.gov The ratio of the N1 and N2 products is highly dependent on the substrate's electronic properties, the nature of the alkylating agent, the base, and the solvent system used. beilstein-journals.orgnih.gov

Direct methylation of the precursor 4-bromo-1H-indazole provides a pathway to an immediate precursor of the target compound. A common method involves the use of methyl iodide (MeI) with a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction typically produces a mixture of the N1 and N2 methylated isomers, which can be separated by chromatography. One reported synthesis using these conditions afforded 4-bromo-1-methyl-1H-indazole (the N1 isomer) in 59.8% yield, alongside 4-bromo-2-methyl-1H-indazole (the N2 isomer) in 24.3% yield. chemicalbook.com

For other substituted indazoles, such as 6-nitro-1H-indazole, the choice of methylating agent significantly influences the isomeric ratio. The reaction of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) results in a nearly 1:1 mixture of the N1 and N2-methylated products. researchgate.net In contrast, employing methyl iodide under certain conditions can favor the N2 isomer, while using diazomethane (B1218177) with a Lewis acid catalyst has been shown to selectively yield the N1-methylated product. researchgate.net

Strategies to enhance N1-selectivity often exploit thermodynamic control. For electron-deficient indazoles, the use of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N1-alkylated product. beilstein-journals.orgnih.govnih.gov This is rationalized by the formation of a sodium-indazole ion pair that directs the alkylation to the more thermodynamically stable N1 position. nih.gov

| Indazole Substrate | Methylating Agent | Base/Solvent | Conditions | N1-Isomer Yield | N2-Isomer Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1H-indazole | Methyl iodide | K2CO3 / DMF | 25 °C, 3 h | 59.8% | 24.3% | chemicalbook.com |

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH | 45 °C | 42% | 44% | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | - | 100 °C, sealed tube | 10% | 50% | researchgate.net |

| 6-Nitro-1H-indazole | Diazomethane | BF3·Et2O | -70 °C, 6 h | 75% | - | researchgate.net |

Bromination Methodologies for Selective Introduction at Position 4 of the Indazole Ring

Direct electrophilic bromination of the 1H-indazole ring does not typically yield the 4-bromo derivative with high selectivity. Electrophilic substitution on the indazole carbocyclic ring is directed by the fused pyrazole system, with positions 3, 5, and 7 being the most common sites of reaction. chemicalbook.com For instance, regioselective bromination at C7 has been achieved using N-bromosuccinimide (NBS) on 4-substituted indazoles. nih.gov

Consequently, the synthesis of 4-bromo-1H-indazole derivatives generally relies on constructing the indazole ring from an appropriately pre-brominated benzene precursor. A common and effective strategy is the cyclization of a substituted o-toluidine. This approach involves starting with an aniline (B41778) derivative where the bromine atom is already situated at the desired position relative to the methyl and amino groups. For example, the synthesis of 4-bromo-5-methyl-1H-indazole has been achieved starting from a brominated 2,6-dimethylaniline (B139824) precursor, which undergoes nitration followed by a diazotization and ring-closure sequence. google.com Similarly, 5-bromo-4-fluoro-1H-indazole is synthesized from 3-fluoro-2-methylaniline (B146951) via bromination with NBS, followed by cyclization. google.com

This precursor-based approach circumvents the regioselectivity issues associated with direct bromination of the indazole core and is the most reliable method for obtaining indazoles with substitution at the C4 position.

Nitration Methodologies for Selective Introduction at Position 6 of the Indazole Ring

Similar to bromination, the direct nitration of 1H-indazole with standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) often results in a mixture of isomers, with the 5-nitro and 3-nitro products frequently observed. chim.it Achieving selective nitration at the C6 position is challenging due to the directing effects of the heterocyclic ring.

Therefore, the most prevalent and regioselective method for synthesizing 6-nitro-1H-indazole involves the cyclization of a starting material that already contains a nitro group at the required position. This is typically achieved through the Davis–Beirut reaction or related cyclization methods starting from substituted o-nitrotoluenes. For instance, 2-methyl-5-nitroaniline (B49896) can be converted into 6-nitro-1H-indazole via diazotization followed by intramolecular cyclization. This synthetic strategy ensures that the nitro group is unambiguously placed at the C6 position of the resulting indazole ring. researchgate.netscielo.brscielo.br The resulting 6-nitro-1H-indazole is a stable, crystalline solid that serves as a versatile precursor for the synthesis of more complex derivatives. scielo.briucr.org

Sequential Synthesis Routes to 4-Bromo-6-nitro-1H-indazole Precursors

The synthesis of the key precursor, 4-bromo-6-nitro-1H-indazole, requires the presence of both a bromine atom at C4 and a nitro group at C6. Attempting to introduce these groups sequentially onto an existing indazole ring is synthetically problematic.

Nitration of 4-bromo-1H-indazole: This reaction is unlikely to be selective for the C6 position. The bromine at C4 and the pyrazole ring would likely direct nitration to the C5 or C7 positions. bldpharm.com

Bromination of 6-nitro-1H-indazole: The electron-withdrawing nitro group at C6 deactivates the ring towards electrophilic substitution, and controlling the regioselectivity of bromination to favor the C4 position over other available sites would be difficult.

The most logical and efficient synthesis of 4-bromo-6-nitro-1H-indazole (CAS 885518-54-7) involves a ring-formation strategy from a pre-functionalized benzene derivative. chemscene.comsigmaaldrich.com The synthesis would commence with a starting material such as 3-bromo-5-nitrotoluene. This precursor would undergo functionalization, for example, benzylic bromination followed by displacement with an amine, or oxidation of the methyl group to a carboxylic acid and subsequent Curtius rearrangement to install an amino group. The resulting 2-amino-3-bromo-5-nitrotoluene (or a related derivative) can then be cyclized via diazotization to form the desired 4-bromo-6-nitro-1H-indazole with complete regiochemical control.

Convergent and Divergent Synthetic Approaches to this compound

Route A (Precursor Cyclization then Methylation): This is the most strategically sound and convergent approach.

Synthesize the key precursor, 4-bromo-6-nitro-1H-indazole, from an appropriately substituted aniline derivative as described in section 2.2.4.

Perform N-methylation on 4-bromo-6-nitro-1H-indazole. This final step would yield a mixture of N1 and N2 isomers, requiring chromatographic separation. Given the electron-withdrawing nature of the bromo and nitro groups, conditions favoring the thermodynamic N1 product (e.g., NaH in THF) could be employed to maximize the yield of the desired product.

Route B (Methylation, Bromination, then Nitration): This divergent route would start with 1-methyl-1H-indazole.

Synthesize 1-methyl-1H-indazole from 1H-indazole.

Brominate 1-methyl-1H-indazole to obtain 4-bromo-1-methyl-1H-indazole. This step is challenging due to poor regioselectivity.

Nitrate 4-bromo-1-methyl-1H-indazole. The final nitration step would be problematic. The N1-methyl group is activating and directs ortho/para (to C7 and C5), while the C4-bromo also directs ortho/para (to C5). This would likely lead to a mixture of products, with nitration at C5 and C7 being significant, making selective synthesis of the C6-nitro isomer highly inefficient.

Route C (Methylation, Nitration, then Bromination): This divergent approach would also start with 1-methyl-1H-indazole.

Synthesize 1-methyl-1H-indazole.

Nitrate 1-methyl-1H-indazole to obtain 1-methyl-6-nitro-1H-indazole. This step lacks high regioselectivity, often yielding the 5-nitro isomer as a major product.

Brominate 1-methyl-6-nitro-1H-indazole. The regioselectivity of this final bromination step would be difficult to control.

Based on the analysis of regioselectivity in the key functionalization steps, Route A stands out as the most viable and efficient pathway. It relies on the unambiguous synthesis of a key, highly functionalized precursor, 4-bromo-6-nitro-1H-indazole, followed by a well-established, albeit non-selective, N-methylation reaction. This approach avoids the problematic regiochemical outcomes associated with the electrophilic substitution of already-formed indazole rings.

Chemical Reactivity and Derivatization of 4 Bromo 1 Methyl 6 Nitro 1h Indazole

Nucleophilic Substitution Reactions at the Bromo Position

The C4-bromo substituent on the indazole ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group at the C6 position. This activation is a result of the stabilization of the negatively charged Meisenheimer complex intermediate, which is formed during the course of the substitution reaction.

Research on analogous systems, such as 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, has demonstrated that a leaving group at the C4 position can be readily displaced by nucleophiles. In these studies, the sulfone group (RSO₂) at C4 was successfully replaced by thiophenolates, while the 6-nitro group remained intact. researchgate.net This indicates a regioselective preference for substitution at the position para to the fused pyrazole (B372694) ring and ortho to the activating nitro group.

Given that bromide is a competent leaving group, it is anticipated that 4-bromo-1-methyl-6-nitro-1H-indazole would react with a variety of nucleophiles under appropriate conditions. Potential nucleophiles could include:

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) to form ether derivatives.

N-Nucleophiles: Amines (RNH₂, R₂NH) and azides (N₃⁻) to introduce nitrogen-based functionalities.

S-Nucleophiles: Thiolates (RS⁻) to yield thioethers.

The general mechanism for this transformation is outlined below:

Table 1: Proposed Nucleophilic Aromatic Substitution (SNAr) of this compound

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the C4 carbon, which bears the bromo group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. |

| 2. Stabilization | The negative charge of the intermediate is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at C6. |

| 3. Elimination | The bromide ion is eliminated as the leaving group, restoring the aromaticity of the ring and resulting in the formation of the substituted product. |

While direct experimental data for this compound is limited in the reviewed literature, the established principles of SNAr reactions and data from closely related nitro-substituted heterocyclic systems strongly support the feasibility of such transformations. researchgate.netacs.org

Redox Transformations Involving the Nitro Group

The nitro group at the C6 position is a versatile functional handle that can undergo various redox transformations, most notably reduction to an amino group. The conversion of aromatic nitro compounds to anilines is a fundamental and widely used reaction in organic synthesis. wikipedia.org This transformation is crucial for introducing a nucleophilic amino group, which can then be used for a wide array of further derivatizations, such as amide bond formation or diazotization.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com For this compound, chemoselective reduction of the nitro group without affecting the bromo substituent is a key consideration.

Commonly employed methods for this transformation include:

Catalytic Hydrogenation: This is a highly efficient method. Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is common. However, care must be taken as some hydrogenation catalysts can also promote hydrodebromination (loss of the bromine atom). commonorganicchemistry.com Raney Nickel is often an alternative when dehalogenation is a concern. The successful catalytic hydrogenation of 4-nitroindazole nucleosides to their 4-amino counterparts demonstrates the applicability of this method to the indazole scaffold. nih.gov

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., acetic acid, HCl) are classic and effective choices for reducing nitroarenes. wikipedia.orgcommonorganicchemistry.com These methods are generally tolerant of aryl halides, making them well-suited for the target molecule.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, particularly for selective reductions when multiple nitro groups are present. commonorganicchemistry.com

The reduction process involves a six-electron transfer, which can proceed through intermediate species like nitroso and hydroxylamine (B1172632) derivatives before yielding the final amine product. nih.gov

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent/Method | Typical Conditions | Advantages/Considerations |

| H₂/Pd/C | H₂ gas or transfer hydrogenation (e.g., HCO₂NH₄), solvent (e.g., EtOH, MeOH) | Highly efficient, clean reaction. Potential for concurrent dehalogenation. |

| SnCl₂·2H₂O | HCl, solvent (e.g., EtOH) | Good chemoselectivity, tolerates many functional groups including aryl bromides. |

| Fe/HCl or Fe/NH₄Cl | Aqueous or alcoholic solvents, often heated | Inexpensive, effective, and generally halide-tolerant. |

| Zn/AcOH | Acetic acid | Mild conditions, suitable for substrates with other reducible groups. commonorganicchemistry.com |

The resulting 6-amino-4-bromo-1-methyl-1H-indazole is a valuable intermediate for the synthesis of more complex molecules.

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

The carbon-bromine bond at the C4 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive and precise functionalization of the indazole core. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most versatile methods for creating new C(sp²)-C(sp²) bonds. Numerous studies have demonstrated the successful application of Suzuki-Miyaura coupling to various bromoindazole isomers, highlighting its broad substrate scope and functional group tolerance. rsc.orgrsc.orgnih.gov This would allow the introduction of a wide range of aryl or heteroaryl substituents at the C4 position.

Heck Coupling: The Heck reaction couples the bromoindazole with an alkene to form a substituted alkene, again using a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org This provides a direct method for vinylation of the indazole ring at the C4 position. Mechanically-activated Heck couplings have been successfully developed for other bromoindazole isomers. beilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromoindazole with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.

The general applicability of these reactions to aryl bromides, including those on electron-deficient heterocyclic systems, suggests that this compound would be a suitable substrate for such transformations.

Table 3: Representative Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond/Product |

| Suzuki-Miyaura | Aryl/vinyl boronic acid (R-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) | C-C (Aryl-Aryl) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N (Aryl-Amine) |

These coupling reactions provide a powerful platform for generating diverse libraries of C4-functionalized indazoles for various applications.

Reactivity Profiles of the Indazole Nitrogen Atoms (N1 and N2) in this compound

In the target molecule, the N1 position of the indazole ring is already substituted with a methyl group. This has two main consequences for the reactivity of the ring's nitrogen atoms:

It prevents further electrophilic attack or substitution at N1.

It fixes the tautomeric form of the indazole ring, eliminating the N1-H/N2-H tautomerism typically observed in unsubstituted indazoles.

Therefore, the remaining site of nitrogen reactivity is the N2 atom, which possesses a lone pair of electrons in an sp²-hybridized orbital. This lone pair imparts basic and nucleophilic character to the N2 atom.

However, the nucleophilicity of the N2 atom in this compound is significantly diminished compared to an unsubstituted or electron-rich N1-alkylindazole. This is due to the inductive and resonance electron-withdrawing effects of both the C4-bromo and C6-nitro substituents. These groups pull electron density from the heterocyclic ring system, making the N2 lone pair less available for donation to an electrophile or a proton.

Despite this reduced reactivity, the N2 atom can still participate in certain reactions:

Protonation: In the presence of a strong acid, the N2 atom can be protonated to form an indazolium cation. The basicity (pKa of the conjugate acid) would be expected to be low.

Quaternization: Reaction with a potent electrophile, such as a strong alkylating agent (e.g., methyl triflate or methyl iodide), could lead to the formation of a quaternary N1,N2-dimethyl-indazolium salt. This reaction would likely require more forcing conditions than the alkylation of an electron-rich indazole.

Coordination to Metals: The N2 lone pair can act as a ligand to coordinate with transition metal centers, although the stability of such complexes would be reduced by the electron-withdrawing substituents.

Advanced Spectroscopic Characterization of 4 Bromo 1 Methyl 6 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-bromo-1-methyl-6-nitro-1H-indazole, various NMR methods provide a complete picture of the molecular framework, from the proton environment to the carbon skeleton and the nitrogen atoms of the core ring structure.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, three distinct aromatic protons and a methyl group are expected.

The electron-withdrawing nature of the nitro group at the C6 position and the bromine atom at the C4 position significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield (to a higher ppm value). The proton at C7 (H-7) is adjacent to the electron-donating nitrogen of the pyrazole (B372694) ring and the electron-withdrawing nitro group, while the proton at C5 (H-5) is situated between the bromo and nitro substituents. The proton at C3 (H-3) is part of the pyrazole ring. The N-methyl group (N1-CH₃) typically appears as a sharp singlet in the upfield region.

Based on data from analogous compounds like 4-bromo-1-methylindazole, the predicted resonance assignments are detailed below. chemicalbook.com The presence of the strongly deshielding nitro group is expected to shift the H-5 and H-7 signals further downfield compared to the non-nitrated analogue. acs.orgnih.gov

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.2 | Singlet (s) |

| H-5 | ~8.1 | Singlet (s) |

| H-7 | ~8.0 | Singlet (s) |

| N1-CH₃ | ~4.1 | Singlet (s) |

Note: Data are estimated based on substituent effects and analysis of similar compounds. Solvent: DMSO-d₆.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would display eight distinct signals corresponding to the seven carbons in the bicyclic ring system and the one methyl carbon.

The chemical shifts are heavily influenced by the substituents. The carbon atom bearing the nitro group (C6) is expected to be significantly deshielded, appearing at a high chemical shift. Conversely, the carbon attached to the bromine atom (C4) will also be downfield, though the effect is typically less pronounced than that of a nitro group. The carbon atoms of the pyrazole ring (C3, C3a, C7a) have characteristic shifts that help confirm the indazole core structure. acs.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C3a | ~123 |

| C4 | ~115 |

| C5 | ~120 |

| C6 | ~145 |

| C7 | ~112 |

| C7a | ~140 |

| N1-CH₃ | ~35 |

Note: Data are estimated based on substituent effects and analysis of similar compounds.

The unambiguous assignment of ¹H and ¹³C signals, especially in complex substituted isomers, often requires two-dimensional (2D) NMR experiments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical for differentiating regioisomers, such as distinguishing this compound from its 2-methyl counterpart.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the placement of substituents. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C3 and C7a carbons, confirming the N1-methylation and distinguishing it from an N2-methyl isomer.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atoms within the indazole ring. The chemical shifts of N1 and N2 are highly sensitive to substitution on the ring and on the nitrogen atoms themselves. nih.gov

In N-substituted indazoles, the chemical shifts of the two nitrogen atoms are distinctly different. acs.orgnih.gov The N1 atom, being part of the N-methyl group, would have a characteristic chemical shift, while the N2 atom's resonance would be influenced by the adjacent aromatic system and the substituents on the benzene (B151609) portion of the ring. This technique is invaluable for confirming the site of methylation and studying tautomeric equilibria in related N-unsubstituted indazoles. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can provide an exact molecular formula.

For this compound, the molecular formula is C₈H₆BrN₃O₂. The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, where two peaks of almost equal intensity are observed, separated by approximately 2 Da. HRMS analysis would confirm the calculated exact mass, providing unequivocal evidence for the compound's elemental composition.

HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₈H₆⁷⁹BrN₃O₂ | ⁷⁹Br | 254.9698 |

| C₈H₆⁸¹BrN₃O₂ | ⁸¹Br | 256.9677 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro (NO₂) group. These typically appear as two distinct peaks corresponding to asymmetric and symmetric stretching vibrations. Other key signals would include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the indazole ring, and the C-Br stretching frequency, which appears in the fingerprint region.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. It would also detect the symmetric stretch of the nitro group, often as a very strong band. Aromatic ring vibrations are also typically strong in Raman spectra. This method can be especially useful for analyzing solid samples and differentiating polymorphic forms.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2950 - 2850 |

| C=C / C=N | Ring Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1320 |

| C-Br | Stretching | 700 - 500 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published Ultraviolet-Visible (UV-Vis) spectroscopic studies specifically focused on the compound this compound. While synthesis and some characterization of related indazole derivatives are documented, detailed research findings concerning the electronic absorption properties of this specific molecule, including data on its absorption maxima (λmax), molar absorptivity coefficients (ε), and the influence of solvent polarity on its electronic transitions, are not available in the public domain.

Consequently, the creation of data tables and a detailed discussion of its UV-Vis spectroscopic profile, as requested, cannot be fulfilled at this time. Further empirical research would be required to determine the electronic spectroscopic characteristics of this compound.

Computational Chemistry and Quantum Chemical Investigations of 4 Bromo 1 Methyl 6 Nitro 1h Indazole

Electronic Structure and Energetic Stability Calculations

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. For indazole derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are commonly employed to determine optimized molecular geometries, electronic structures, and other key physicochemical parameters.

These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of 4-bromo-1-methyl-6-nitro-1H-indazole. The presence of a bulky bromine atom at the C4 position and a nitro group at the C6 position can induce slight distortions in the planarity of the bicyclic indazole ring system. Computational studies on similar nitroaromatic compounds have shown that the nitro group may twist slightly out of the plane of the aromatic ring. researchgate.net

Table 1: Representative Ground State Properties Calculated via DFT for Substituted Indazoles

| Property | Typical Calculated Value | Significance |

| Total Energy (Hartree) | Varies | Provides a basis for comparing the relative stability of different isomers or conformers. |

| Dipole Moment (Debye) | 3.0 - 6.0 D | Indicates the molecule's polarity, affecting solubility and intermolecular interactions. |

| Point Group | C1 or Cs | Describes the symmetry of the molecule, which has implications for its spectroscopic properties. |

| C-NO₂ Bond Length (Å) | ~1.47 Å | Reflects the strength and nature of the bond connecting the nitro group to the aromatic ring. |

| O-N-O Angle (°) | ~124° | Characterizes the geometry of the electron-withdrawing nitro substituent. |

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable. nih.govnih.gov Theoretical calculations at the MP2/6-31G** level indicate that 1H-indazole is more stable than its 2H counterpart by approximately 15 kJ·mol⁻¹. nih.gov Similarly, experimental and theoretical results for N-methylated indazoles show that 1-methylindazole (B79620) is more stable than 2-methylindazole by about 3.2 kcal·mol⁻¹ (approx. 13.4 kJ·mol⁻¹). researchgate.netchemicalbook.com

In the case of this compound, the presence of the methyl group at the N1 position effectively "locks" the molecule into the more stable 1H-tautomeric form, precluding the 1H/2H tautomerism.

However, conformational preferences remain relevant, particularly concerning the orientation of the nitro group at the C6 position. The C-N bond connecting the nitro group to the indazole ring has a degree of rotational freedom. While often depicted as coplanar with the aromatic ring to maximize resonance stabilization, steric hindrance from adjacent atoms can cause it to twist. DFT calculations are crucial for determining the minimum energy conformation, revealing the most likely dihedral angle between the nitro group and the indazole plane. For many nitroaromatic compounds, a planar or near-planar arrangement is energetically favored, though slight twisting is common. researchgate.net

Computational Studies of Reactivity and Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orglibretexts.org It posits that the majority of chemical interactions can be described by the interplay between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnih.gov The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO (ELUMO) relates to its ability to accept electrons (electrophilicity). irjet.neticrc.ac.ir

For this compound, the presence of two strong electron-withdrawing groups (bromo and nitro) is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. The nitro group, in particular, drastically lowers the LUMO energy, making the molecule a potent electron acceptor and susceptible to nucleophilic attack. taylorandfrancis.comnih.gov

Table 2: Representative FMO Properties for Substituted Nitroaromatic Compounds

| Parameter | Typical Calculated Value (eV) | Interpretation |

| EHOMO | -7.0 to -9.0 eV | Lower values indicate weaker electron-donating ability. |

| ELUMO | -2.5 to -4.0 eV | Lower values indicate stronger electron-accepting ability. |

| Energy Gap (ΔE) | 3.5 to 5.5 eV | A smaller gap generally correlates with higher chemical reactivity. |

Beyond FMO analysis, DFT provides a suite of reactivity descriptors that quantify a molecule's reactivity. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. arxiv.org The electrophilicity index, in particular, provides a quantitative measure of a molecule's ability to accept electrons, which is expected to be high for this compound due to the nitro group. mdpi.com

Local reactivity is described by functions like the Fukui function, f(r), which identifies the most reactive sites within a molecule. wikipedia.org The Fukui function comes in three main forms to predict different types of reactions: researchgate.netrsc.org

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

For this compound, calculating the condensed Fukui functions (values assigned to each atom) would pinpoint the specific atoms most susceptible to attack. The f+(r) values are expected to be largest on the aromatic carbon atoms, especially those influenced by the nitro group, indicating these are the primary sites for nucleophilic aromatic substitution (SNAr). nih.govnumberanalytics.com Conversely, the f-(r) values would likely be highest on the nitrogen atoms of the pyrazole (B372694) ring, suggesting these are the most probable sites for electrophilic attack.

Computational chemistry is invaluable for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.net For a molecule like this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom or potentially the nitro group. mdpi.comnih.gov

DFT calculations can model this process step-by-step. Researchers can locate the transition state structure for the nucleophilic attack on the aromatic ring and calculate the associated activation energy barrier. rsc.org This allows for the prediction of reaction rates and selectivity. For instance, by comparing the activation energies for nucleophilic attack at the C4 (displacing the bromo group) versus the C6 position (displacing the nitro group), one can predict the major product of the reaction. acs.org

Studies on SNAr reactions of nitroaromatic compounds show that the reaction often proceeds through a Meisenheimer complex, a stable anionic intermediate. mdpi.comnih.gov Computational modeling can confirm the existence and stability of such intermediates along the reaction coordinate. mdpi.com These mechanistic insights are critical for optimizing reaction conditions and designing new synthetic routes involving indazole derivatives. nih.govnih.govresearchgate.net

Theoretical Prediction of Spectroscopic Properties

Theoretical models are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can confirm experimental findings, assign signals, and understand the electronic and vibrational nature of the compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a robust quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This technique is particularly useful for confirming molecular structures and assigning NMR signals, especially for complex or novel compounds. nih.govacs.org The methodology involves calculating the absolute magnetic shieldings (σ) for each nucleus in the gas phase, which are then converted into chemical shifts (δ) relative to a standard, typically using empirical equations to account for solvent effects. nih.govacs.org

For substituted indazoles, theoretical calculations have been shown to provide a sound basis for experimental observations. semanticscholar.org Studies on a series of nitro-1H-indazole derivatives have successfully employed GIAO calculations at the B3LYP/6-311++G(d,p) level of theory to confirm NMR spectra assignments. nih.govacs.orgresearchgate.net These calculations are crucial when isomers are formed during a reaction, as they help in the unambiguous identification of the products that may be difficult to isolate or characterize experimentally. nih.govacs.org

While specific GIAO-calculated data for this compound is not detailed in the available literature, the established success of this method for analogous compounds like 1-methyl-4-nitro-indazole and 1-methyl-6-nitro-indazole demonstrates its applicability. arpgweb.com For instance, the introduction of a nitro group significantly affects the chemical shifts of the carbon atoms to which it is directly attached, causing a downfield shift of approximately 20 to 26 ppm. arpgweb.com GIAO calculations can accurately model these substituent effects.

Below is a representative table illustrating the type of data generated from GIAO calculations for related 1-methyl-nitro-indazoles, which would be analogous to the expected data for this compound.

Table 1: Illustrative ¹³C NMR Chemical Shift (δ, ppm) Data for Substituted 1-Methyl-Indazoles

| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | N-CH₃ |

|---|---|---|---|---|---|---|---|---|

| 1-Methyl-Indazole | 132.4 | 123.8 | 120.8 | 120.2 | 125.9 | 108.6 | 139.7 | 35.2 |

| 1-Methyl-4-NitroIndazole | 132.4 | 116.9 | 142.1 | 122.0 | 127.1 | 107.5 | 140.2 | 35.7 |

| 1-Methyl-6-NitroIndazole | 134.4 | 124.6 | 121.5 | 116.8 | 149.2 | 105.1 | 141.0 | 35.6 |

Data sourced from a study on related nitro-indazole compounds for illustrative purposes. arpgweb.com

Beyond NMR, computational methods can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These simulations are typically performed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. By calculating the harmonic frequencies, one can predict the positions of vibrational bands, which correspond to specific molecular motions such as stretching, bending, and rocking of bonds. Similarly, TD-DFT can predict the electronic transitions between molecular orbitals, which helps in interpreting UV-Visible absorption spectra and understanding the compound's photophysical properties. Although specific simulated spectral studies for this compound were not found, this methodology is standard in the computational characterization of novel organic molecules.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and understanding the influence of its environment, such as the solvent. nih.gov These simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing insights into molecular flexibility, stability of different conformers, and intermolecular interactions. researchgate.net

For a molecule like this compound, MD simulations can reveal the preferred orientations of the methyl and nitro groups relative to the indazole ring. The choice of solvent can significantly impact these conformations. researchgate.net Simulations can be run using explicit solvent models, where individual solvent molecules are included, or implicit models, which represent the solvent as a continuous medium. nih.gov Implicit solvent simulations can significantly accelerate conformational sampling by reducing the system's viscosity. nih.gov By analyzing the simulation trajectories, one can identify the most stable conformations and the energetic barriers between them, which is crucial for understanding the molecule's reactivity and biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Parameters from Quantum Chemical Calculations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or other properties. nih.gov Quantum chemical calculations are a primary source for generating the molecular descriptors used in QSAR modeling. researchgate.net These descriptors quantify various electronic and structural properties of a molecule.

For nitroaromatic compounds, QSAR models are frequently used to predict properties like toxicity or reactivity. nih.gov Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Dipole Moment: This describes the polarity of the molecule, which is important for solubility and intermolecular interactions.

Electron Affinity and Ionization Potential: These relate to the energy change when an electron is added or removed.

Softness and Hardness: These concepts from conceptual DFT help predict the reactivity of different sites within the molecule. researchgate.net

In a study on a related compound, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, quantum chemical parameters were calculated using DFT (B3LYP/6-31G(d,p)) to understand its performance as a corrosion inhibitor. researchgate.net Similar calculations for this compound would provide the necessary descriptors to build QSAR models for predicting its potential biological or chemical activities.

Analysis of "this compound" Remains Elusive Due to Lack of Crystallographic Data

A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the structural analysis of the chemical compound this compound. Despite targeted searches for its single-crystal X-ray diffraction data, no specific studies detailing the atomic coordinates, bond parameters, or solid-state structure of this particular molecule could be located.

The elucidation of a compound's crystal structure is fundamental to understanding its physicochemical properties. This is typically achieved through single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. This data is the bedrock for subsequent analyses, including the determination of molecular conformation, the study of intermolecular interactions, and the generation of Hirshfeld surfaces for a quantitative assessment of non-covalent contacts.

Consequently, without the foundational crystallographic data, a detailed and scientifically accurate discussion on the following aspects of this compound, as requested, cannot be provided:

Crystallographic Analysis and Solid State Structural Elucidation of 4 Bromo 1 Methyl 6 Nitro 1h Indazole

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions:This computational analysis requires the input of a crystallographic information file (CIF), which is not available for this compound.

Therefore, the requested article focusing on the crystallographic and solid-state structural elucidation of 4-bromo-1-methyl-6-nitro-1H-indazole cannot be generated at this time. The absence of primary research on the crystal structure of this specific compound makes it impossible to fulfill the detailed requirements of the prompt. Further experimental work, specifically the successful growth of a single crystal and its analysis via X-ray diffraction, would be necessary to provide the data required for such an article.

Mechanistic Aspects of Biological Activity and Structure Activity Relationships of 4 Bromo 1 Methyl 6 Nitro 1h Indazole Analogues

Indazole Derivatives as Privileged Molecular Scaffolds in Target-Oriented Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from the ability of the indazole core to serve as a versatile framework for the development of ligands targeting a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities. nih.govrsc.org Indazole-containing compounds have demonstrated significant therapeutic potential, exhibiting anti-tumor, anti-inflammatory, antibacterial, and anti-HIV activities, among others. nih.govnih.gov

The structural diversity of indazole analogues, achieved through substitution at various positions on the bicyclic ring, allows for the fine-tuning of their physicochemical and biological properties. nih.gov This adaptability has been successfully leveraged in target-oriented drug discovery, resulting in the development of several FDA-approved drugs. Notable examples include Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, and Axitinib, another kinase inhibitor for the same indication. researchgate.net Further examples like Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP), and Entrectinib, a potent kinase inhibitor, underscore the clinical success of this scaffold in oncology. nih.govbldpharm.com The prevalence of the indazole moiety in these and other clinically evaluated agents confirms its status as a cornerstone for the design of novel therapeutics. rsc.org

Detailed Mechanisms of Targeted Enzyme Inhibition

Analogues of 4-bromo-1-methyl-6-nitro-1H-indazole have been investigated as inhibitors of several key enzyme families implicated in human diseases. The indazole scaffold serves as an effective anchor, with specific substitution patterns dictating the mechanism of interaction and inhibition at the molecular level.

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. rsc.org The primary mechanism of inhibition typically involves competitive binding at the ATP-binding site of the kinase domain.

Aurora Kinase: Molecular docking studies of indazole derivatives targeting Aurora A kinase reveal that the indazole core occupies the ATP binding site, forming critical hydrogen bonds with hinge region residues such as Glu211 and Ala213. nih.gov These interactions mimic the binding of the adenine (B156593) portion of ATP, effectively blocking the enzyme's catalytic activity. Additional substitutions on the indazole scaffold can form further interactions; for instance, a sulfonyl group has been shown to form a hydrogen bond with Lys141, while a carboxylic acid moiety can interact with Thr217 and Arg220, contributing to the compound's significant potency. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-indazole-based derivatives was identified for the inhibition of FGFR kinases. nih.gov One of the most active compounds, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, was found to inhibit FGFR1 with an IC50 value of 100 nM. benthamdirect.com Molecular docking simulations suggest that this class of inhibitors interacts with both the adenine- and phosphate-binding regions of the FGFR1 kinase domain simultaneously. benthamdirect.com Another study identified a different indazole derivative that inhibited FGFR-1 with an IC50 of 15.0 nM. ijddmr.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indazole-pyrimidine based compounds have been reported as VEGFR-2 inhibitors. nih.gov The indazole moiety is crucial for anchoring the molecule in the ATP-binding pocket. Structure-activity relationship (SAR) studies on these analogues indicated that the nature of substituents plays a key role in potency. The presence of hydrophobic groups like alkyl or halogen atoms on the pyrimidine (B1678525) ring led to a decrease in inhibitory activity compared to derivatives bearing a methoxy (B1213986) group. nih.gov

While indazole derivatives are known to target a wide range of kinases, including EGFR, specific mechanistic details regarding their binding modes to EGFR and EZH1/2 were not extensively detailed in the surveyed literature. nih.govnih.gov

| Compound Class | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Indazole-based Derivative (Compound 1) | FGFR1 | 100 nM | benthamdirect.com |

| Indazole Derivative | FGFR1 | 15.0 nM | ijddmr.org |

| 3(S)-thiomethyl pyrrolidine-1H-indazole (Compound 119) | ERK 1/2 | 20 nM / 7 nM | nih.gov |

| 1H-indazole amide (Compound 116) | ERK1/2 | 9.3 ± 3.2 nM | nih.gov |

| 1H-indazole (Compound 82a) | Pim-1 | 0.4 nM | nih.gov |

| 1H-indazole (Compound 82a) | Pim-2 | 1.1 nM | nih.gov |

| 1H-indazole (Compound 82a) | Pim-3 | 0.4 nM | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a key target in cancer immunotherapy. Indazole derivatives have emerged as potent IDO1 inhibitors. nih.gov The inhibitory mechanism involves the interaction of the indazole scaffold with the enzyme's active site. Docking models indicate that the 1H-indazole structure acts as a key pharmacophore, with the nitrogen atoms capable of coordinating with the ferrous ion of the heme group. nih.gov Furthermore, the bicyclic ring system fits into the hydrophobic active site, establishing favorable interactions with key residues in pockets A and B of the enzyme, which is crucial for potent inhibitory activity. nih.gov

Filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of eukaryotic tubulin that plays a central role in prokaryotic cell division, making it an attractive target for novel antibacterial agents. nih.govpatsnap.com Inhibition of FtsZ polymerization or GTPase activity disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to cell filamentation and death. patsnap.com A series of novel 4-bromo-1H-indazole derivatives were specifically designed and synthesized as FtsZ inhibitors. nih.gov These compounds were evaluated for their ability to inhibit bacterial cell division and for their antibacterial activity against various bacterial strains. nih.gov The results indicated that this class of compounds displayed promising activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov The mechanism of action is believed to be the disruption of FtsZ function, thereby inhibiting the cell division machinery. nih.gov

| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | S. pyogenes PS | 4 | nih.gov |

| Compound 18 | Penicillin-resistant S. aureus | - (256x more potent than 3-MBA) | nih.gov |

| Various Analogues | S. aureus ATCC25923 | 128 (Min. cell division conc.) | nih.gov |

| Various Analogues | E. coli ATCC25922 | 128 (Min. cell division conc.) | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Substituted Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govelsevierpure.com SAR studies have been crucial in optimizing the potency and selectivity of these compounds against various targets. For instance, in the development of HIF-1 inhibitors, it was found that a substituted furan (B31954) moiety on the indazole skeleton was critical for high activity. elsevierpure.com Similarly, for ERK1/2 kinase inhibitors, a series of 1H-indazole amide derivatives were optimized based on structure-guided design, leading to compounds with potent enzymatic and cellular activity. nih.gov These studies consistently show that modifications to the indazole scaffold are a viable strategy for generating leads with improved pharmacological profiles. nih.gov

The substitution of a bromine atom, particularly at the C4 position of the indazole ring, has been shown to be a significant determinant of biological activity. Halogen substitutions can influence a molecule's lipophilicity, electronic properties, and ability to form specific interactions like halogen bonds, thereby affecting potency and selectivity. acs.org

In a study focused on developing novel FtsZ inhibitors, a series of 4-bromo-1H-indazole derivatives were synthesized and evaluated. nih.gov The inclusion of the 4-bromo substituent was a key feature of the designed compounds, which showed notable antibacterial activity, suggesting a positive contribution of this group to the inhibition of the FtsZ protein. nih.gov Another investigation into the inhibitory effects of various halogenated indazoles on bovine milk lactoperoxidase included 4-Bromo-1H-indazole, highlighting the interest in understanding the role of halogen substitution on enzyme inhibition. taylorandfrancis.com Furthermore, in a separate study on a different class of heterocyclic enzyme inhibitors, a derivative with a 4-bromobenzyl moiety was the most potent α-glucosidase inhibitor in its series, demonstrating a nearly 30-fold improvement in activity over the reference standard. nih.gov This finding, while not on an indazole core, supports the general principle that bromine substitution on an aromatic ring system can be highly favorable for enhancing biological potency.

Influence of the Nitro Group at Position 6 on Pharmacological Activity

The nitro group (–NO₂) is a critical functional moiety in medicinal chemistry, and its inclusion in a molecule like this compound significantly influences the compound's pharmacological profile. svedbergopen.com The strong electron-withdrawing nature of the nitro group can alter the electronic distribution within the indazole ring system, affecting its stability, solubility, and receptor binding affinity. svedbergopen.com In many biologically active nitroaromatic compounds, the nitro group is essential for the therapeutic effect, often acting as a key hydrogen bond acceptor or participating in redox cycling. nih.govmdpi.com

The specific placement of the nitro group at position 6 of the indazole core is crucial for determining the nature and potency of its biological activity. Research on related heterocyclic compounds, such as nitro-chalcones, has demonstrated that the position of the nitro group (ortho, meta, or para) dramatically impacts biological outcomes like anti-inflammatory or vasorelaxant effects. mdpi.com For indazole analogues, the 6-nitro substitution has been explored for various therapeutic areas, including antiproliferative and antibacterial activities. mdpi.com Studies on 6-nitrobenzimidazoles, a structurally similar scaffold, also highlight the importance of this specific substitution pattern for achieving potent enzyme inhibition. researchgate.net

The mechanism often involves the enzymatic reduction of the nitro group within biological systems, which can lead to the formation of reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, and ultimately reactive oxygen species (ROS). svedbergopen.commdpi.com This process of bioreduction is a key aspect of the activity of many nitro-containing drugs. svedbergopen.commdpi.com For instance, in the context of antitrypanosomal agents, 5-nitroindazole (B105863) derivatives are thought to exert their effect through the generation of oxidative stress via nitroreductase enzymes in the parasite. mdpi.com It is plausible that 6-nitroindazole (B21905) analogues operate through a similar mechanism, where the nitro group acts as a prodrug element, activated by specific cellular reductases. svedbergopen.commdpi.com The electron-accepting capacity of the nitro group facilitates the formation of radical anions, which can contribute to the compound's biological effects. nih.gov

Role of N1-Methylation in Modulating the Biological Profile

The alkylation of the indazole core is a pivotal step in defining the biological profile of its derivatives, with a significant distinction between N1- and N2-substituted products. researchgate.netresearchgate.net For this compound, the methyl group is located at the N1 position. This specific regiochemistry is often favored under thermodynamic control during synthesis and is a common feature in a vast number of pharmacologically active indazole-based compounds, including kinase inhibitors. researchgate.netnih.govnih.gov

N1-alkylation prevents the formation of a tautomer at that position and provides a fixed point for interaction with biological targets. nih.gov This modification can enhance membrane permeability, improve metabolic stability, and precisely orient other substituents for optimal binding with a receptor or enzyme active site. Structure-activity relationship (SAR) studies on various indazole series have consistently shown that the choice of substituent at the N1 position directly modulates potency and selectivity. researchgate.netuni-saarland.de For example, in a series of N1-benzoylated indazole-based kinase inhibitors, modifications to the N1-benzoyl group were critical for achieving selectivity against specific kinases like haspin and Clk4. researchgate.netuni-saarland.de

Comparative Analysis of Positional Isomerism and Bioactivity Differentiation

Positional isomerism plays a fundamental role in determining the bioactivity of indazole derivatives. The specific arrangement of the bromo, methyl, and nitro groups on the indazole scaffold of this compound is critical to its pharmacological properties. Swapping the positions of these substituents would likely result in analogues with distinctly different biological activities.

A primary example of this is the N1 versus N2 alkylation. As discussed, N1- and N2-alkylated indazoles are positional isomers with often divergent biological effects. researchgate.netresearchgate.net The N1 position is generally considered the thermodynamically more stable tautomer. nih.gov

Furthermore, the location of substituents on the benzene portion of the indazole ring is equally important. For example, a comparative study on positional isomers of bromo-nitro-benzimidazoles revealed significant differences in antimicrobial and antitubercular activities based on the substitution pattern. researchgate.net Similarly, the bioactivity of 5-nitroindazole derivatives has been extensively studied for antiprotozoal properties, and these compounds show different activity profiles compared to their 6-nitro counterparts. mdpi.comresearchgate.netnih.gov For instance, moving the nitro group from position 6 to position 5 or 7 would alter the molecule's electronic landscape and its potential interactions with a biological target. Likewise, shifting the bromine atom from position 4 to other positions, such as 5 or 7, would change the molecule's hydrophobicity and steric profile, leading to different structure-activity relationships.

| Isomeric Change | Potential Impact on Molecular Properties | Likely Consequence for Bioactivity |

|---|---|---|

| N1-Methyl to N2-Methyl | Alters tautomeric stability, dipole moment, and hydrogen bonding potential. researchgate.netnih.gov | Significant change in target binding affinity and selectivity. researchgate.netuni-saarland.de |

| 6-Nitro to 5-Nitro | Changes electronic distribution and accessibility of the nitro group for enzymatic reduction. mdpi.comresearchgate.net | Alteration in mechanism of action and potency, as seen in related nitroindazoles. researchgate.netnih.gov |

| 4-Bromo to 5-Bromo or 7-Bromo | Modifies molecular shape, hydrophobicity, and steric interactions. | Differentiation in binding pocket accommodation and overall target engagement. |

Molecular Docking and Ligand-Target Interaction Analysis

Computational Elucidation of Binding Modes and Key Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For indazole analogues like this compound, docking studies can elucidate the specific interactions that govern their biological activity. Studies on various indazole derivatives have successfully used this approach to understand their binding modes with targets such as kinases and nitric oxide synthase. mdpi.comnih.govnih.gov

A typical binding mode for an indazole-based inhibitor involves the heterocyclic core anchoring the molecule within the active site of a protein. Key interactions often include:

Hydrogen Bonds: The nitrogen atoms of the indazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors or donors, which can form critical connections with amino acid residues like lysine (B10760008) or glycine (B1666218) in a kinase hinge region. researchgate.netmdpi.com

Hydrophobic Interactions: The benzene portion of the indazole ring and the bromo-substituent can engage in hydrophobic and van der Waals interactions with nonpolar pockets in the target protein. nih.gov

Pi-Stacking: The aromatic indazole ring can form π-π stacking or π-alkyl interactions with aromatic residues such as tyrosine or phenylalanine.

For example, docking studies of indazole-sulfonamide compounds with the MAPK1 kinase revealed good binding affinity, with specific hydrogen bonds and other favorable interactions within the active site being identified as crucial for inhibition. mdpi.com Similarly, the crystal structure of nitric oxide synthase bound to a nitroindazole inhibitor revealed that the ligand's binding was stabilized by specific conformational changes in the enzyme and key interactions at the substrate site. nih.gov These examples suggest that this compound would likely engage its biological target through a combination of these interaction types, with the precise geometry dictated by the specific topology of the binding site.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Indazole Ring System | Hydrogen Bonding, π-π Stacking | Hinge region residues (e.g., Glycine), Phenylalanine, Tyrosine researchgate.netmdpi.com |

| 6-Nitro Group | Hydrogen Bonding, Electrostatic Interactions | Lysine, Arginine mdpi.com |

| 4-Bromo Group | Hydrophobic Interactions, Halogen Bonding | Leucine, Valine, Alanine |

| N1-Methyl Group | Hydrophobic/van der Waals Interactions | Hydrophobic pockets |

Mapping of Receptor Interaction Sites and Pharmacophore Development

Based on the structure-activity relationships and docking analyses of a series of active compounds, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For indazole-based inhibitors, these models are instrumental in designing new, more potent analogues and in virtual screening of compound libraries. nih.govresearchgate.net

For a class of compounds related to this compound, a hypothetical pharmacophore would likely include several key features:

A Hydrogen Bond Acceptor: This feature is strongly represented by the two oxygen atoms of the 6-nitro group. nih.gov Studies on other nitro-containing heterocycles confirm the importance of the nitro group as a key pharmacophoric feature. nih.gov

An Aromatic Ring Feature: The bicyclic indazole core itself serves as a crucial aromatic and hydrophobic feature, essential for anchoring the ligand in the binding pocket. semanticscholar.org

A Hydrophobic/Halogen Bond Donor Feature: The bromine atom at position 4 can be defined as a hydrophobic feature or, more specifically, a halogen bond donor, which is an increasingly recognized interaction in drug design.

Excluded Volumes: Pharmacophore models also define regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor, guiding the design of more complementary molecules. semanticscholar.org

The development of such a model relies on aligning a set of active molecules and identifying their common chemical features. semanticscholar.org For instance, a pharmacophore for nitroimidazole antitubercular agents identified the nitro group, three hydrogen bond acceptor features, and a distal aromatic ring as essential for potent activity. nih.gov Similarly, fragment-based design approaches have successfully identified the indazole scaffold as a key pharmacophore for inhibiting FGFR kinases. nih.govresearchgate.net By mapping these critical interaction points, a robust pharmacophore model can be constructed to guide the future discovery of novel therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1-methyl-6-nitro-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and nitration of indazole derivatives. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C), followed by nitration with mixed acid (HNO₃/H₂SO₄) at 50–60°C. Optimization of solvent (e.g., DMF vs. dichloromethane) and stoichiometry is critical to suppress side reactions like over-nitration or dealkylation. Yield improvements (e.g., 60–75%) are reported when using inert atmospheres and slow reagent addition .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods in SHELXT and refinement using SHELXL . Key parameters include anisotropic displacement parameters for bromine and nitro groups, which reduce R-factor discrepancies (< 0.05). The WinGX suite aids in visualizing thermal ellipsoids and generating publication-ready CIF files .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5 ppm).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ with < 3 ppm error).

Cross-referencing with analogous bromo-nitroindazoles ensures accurate assignment .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length anomalies) be resolved during refinement?